4-(p-Fluorophenyl)-3-cyclohexen-1-ol
Description
4-(p-Fluorophenyl)-3-cyclohexen-1-ol is a cyclohexenol derivative featuring a para-fluorophenyl substituent at the 4-position of the cyclohexene ring. The compound combines a hydroxyl group at position 1 with a conjugated double bond at position 3, creating a structure that balances hydrophilicity and lipophilicity. The p-fluorophenyl group introduces electron-withdrawing effects, which may enhance metabolic stability and influence intermolecular interactions in biological or chemical systems.
Properties
Molecular Formula |
C12H13FO |
|---|---|
Molecular Weight |
192.23 g/mol |
IUPAC Name |
4-(4-fluorophenyl)cyclohex-3-en-1-ol |
InChI |
InChI=1S/C12H13FO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-3,5-6,12,14H,4,7-8H2 |
InChI Key |
URHNMDLUYXABOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CCC1O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Cyclohexenol Derivatives with Alkyl Substituents
Example Compounds :
- 4-Methyl-1-(methylethyl)-3-cyclohexen-1-ol (): This compound replaces the p-fluorophenyl group with methyl and isopropyl groups.
- Key Differences :
- Lipophilicity : The alkyl substituents increase hydrophobicity compared to the fluorophenyl group, which has moderate polarity due to the fluorine atom.
- Synthetic Accessibility: Alkyl-substituted cyclohexenols are often synthesized via conventional acid-catalyzed cyclization or dehydration reactions, avoiding the complexities of aromatic fluorination . Applications: Found in volatile oil analyses (e.g., traditional Chinese medicine formulations), suggesting roles in fragrance or natural product chemistry .
Comparison Table :
Fluorinated Aromatic Compounds in Pharmaceuticals
Example Compounds :
- Ezetimibe (): Contains a p-fluorophenyl group as part of its azetidinone structure. Key Similarities:
- Fluorine’s Role : Enhances metabolic stability and binding affinity in cholesterol absorption inhibition.
- Key Differences :
- Core Structure: Ezetimibe’s azetidinone and glucuronide-conjugating groups enable systemic activity, unlike the simpler cyclohexenol framework.
- Paroxetine Hydrochloride (): A selective serotonin reuptake inhibitor (SSRI) with a p-fluorophenyl group in its piperidine structure.
- Comparison Insight :
- The fluorophenyl group in paroxetine contributes to its pharmacokinetic profile, suggesting that this compound could similarly influence bioactivity if functionalized appropriately .
Comparison Table :
| Property | This compound | Ezetimibe | Paroxetine Hydrochloride |
|---|---|---|---|
| Core Structure | Cyclohexenol | Azetidinone | Piperidine |
| Fluorine Position | Para on phenyl | Para on phenyl | Para on phenyl |
| Molecular Weight | ~222.3 g/mol | 409.43 g/mol | 374.83 g/mol (hemihydrate) |
| Primary Use | Research chemical (assumed) | Cholesterol management | Antidepressant |
Fluorinated Compounds in Agrochemicals
Example Compound :
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